1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO) is a triacylglycerol (TAG) molecule investigated for its potential as a cocoa butter replacer (CBR) [, , , ]. Its structural similarity to cocoa butter, particularly in terms of fatty acid composition and melting characteristics, makes it a suitable candidate for replicating the desirable properties of cocoa butter in various applications [, , , ].
Beyond its enzymatic synthesis, SSO is studied in the context of its interactions with other TAG molecules, particularly in binary mixtures [, ]. These studies investigate the phase behavior, polymorphic transitions, and thermal properties of SSO in blends with other TAGs like tristearin (SSS) and 1,3-distearoyl-2-oleoyl-glycerol (SOS) [, ]. Such analyses provide valuable insights into the crystallization kinetics, microstructure formation, and overall physicochemical properties of SSO-containing mixtures [, ].
This compound can be derived from natural fats, such as mango kernel fat, which contains a complex mixture of triacylglycerols including 1,2-distearoyl-3-oleoyl-rac-glycerol. It falls under the classification of triacylglycerols, which are esters formed from glycerol and three fatty acids. The specific structure of 1,2-distearoyl-3-oleoyl-rac-glycerol gives it unique physical and chemical properties that are useful in various applications, such as emulsifiers and stabilizers in food products .
The synthesis of 1,2-distearoyl-3-oleoyl-rac-glycerol can be achieved through several methods, including enzymatic acidolysis and chemical interesterification.
This method involves the use of lipases to catalyze the reaction between glycerol and fatty acids. The process typically occurs in a solvent-free system, allowing for higher yields and purity of the desired product. Key parameters include:
This method involves the rearrangement of fatty acids on glycerol molecules using chemical catalysts. Conditions for this reaction may include:
The compound exhibits unique melting characteristics due to its fatty acid composition. It typically has a melting point that varies depending on its polymorphic form, which can be influenced by temperature and processing conditions.
1,2-Distearoyl-3-oleoyl-rac-glycerol participates in various chemical reactions typical of triacylglycerols:
In the presence of water and enzymes (lipases), it can undergo hydrolysis to release free fatty acids and glycerol.
This reaction can occur with alcohols to produce biodiesel or other glycerides.
As mentioned earlier, it can also undergo interesterification with other fats or oils to modify its properties for specific applications.
The mechanism of action for 1,2-distearoyl-3-oleoyl-rac-glycerol primarily involves its role as an emulsifier in food systems. The compound stabilizes oil-in-water emulsions by reducing interfacial tension between oil droplets and water. This action is facilitated by its amphiphilic nature due to the presence of both hydrophobic stearic acid chains and a hydrophilic glycerol backbone.
Additionally, its ability to crystallize into different polymorphic forms allows it to impact textural properties in food products significantly .
1,2-Distearoyl-3-oleoyl-rac-glycerol finds applications across various fields:
It is utilized as an emulsifier and stabilizer in margarine, spreads, and confectionery products due to its ability to improve texture and mouthfeel.
The compound serves as an excipient in drug formulations, enhancing solubility and bioavailability of poorly soluble drugs.
It is used in creams and lotions for its emollient properties, contributing to skin hydration and texture improvement.
1,2-Distearoyl-3-oleoyl-rac-glycerol possesses a well-defined molecular structure with the systematic IUPAC name [2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate [4] [7]. Its molecular formula is C57H108O6, corresponding to a molecular weight of 889.46 g/mol for the non-deuterated form [4] [7]. The term "rac-glycerol" indicates the racemic (1:1) mixture of sn-1 and sn-3 stereoisomers at the glycerol backbone. This structural ambiguity differentiates it from enantiopure analogs like 1,3-distearoyl-2-oleoyl-sn-glycerol [8].
The fatty acid regiochemistry is unambiguous:
This arrangement is corroborated by the SMILES notation:CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC\C=C/CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
[4]and the InChI Key:YFFIQXNTTVSKJC-AZPGRJICSA-N
[4].
Table 1: Nomenclature and Identifiers of 1,2-Distearoyl-3-oleoyl-rac-glycerol
Property | Value |
---|---|
Systematic Name | [2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |
Synonym(s) | 1,2-Dioctadecanoyl-3-(cis-9-octadecenoyl)-rac-glycerol; Glyceryl 1,2-distearate-3-oleate |
CAS Registry Number | 2190-29-6; 51195-71-2 [4] [7] |
Molecular Formula | C57H108O6 |
Exact Mass | 888.8146 g/mol [7] |
In lipid biochemistry, 1,2-Distearoyl-3-oleoyl-rac-glycerol serves as a pivotal molecule for investigating triacylglycerol crystallization, molecular packing, and metabolic pathways. Its asymmetric structure—combining long-chain saturated fatty acids with a mono-unsaturated fatty acid—enables distinct solid-state behaviors:
Molecular Compound Formation: When mixed with its positional isomer 1,3-distearoyl-2-oleoyl-sn-glycerol, 1,2-Distearoyl-3-oleoyl-rac-glycerol forms a 1:1 stoichiometric molecular compound. This complex crystallizes in three polymorphic forms (αc, β′c, βc), each exhibiting unique chain packing and melting points (αc: 27.5°C; β′c: 34.0°C; βc: 38.5°C). The βc form adopts a double chain-length structure, contrasting the triple chain-length arrangements typical of pure triacylglycerol components [8].
Crystallization Kinetics: The molecular compound crystallizes faster than pure 1,3-distearoyl-2-oleoyl-sn-glycerol in its β polymorph due to favorable kinetic pathways. This property is critical for understanding fat network formation in foods like chocolate, where crystallization speed and polymorphic stability dictate texture and mouthfeel [8].
Metabolic Tracer Applications: Deuterated derivatives (e.g., C57H103D5O6, molecular weight 894.49 g/mol) enable precise tracking of lipid metabolism. These isotopes retain the native molecule's biochemical behavior while allowing detection via mass spectrometry. Notably, they facilitate studies on blood-brain barrier transport, elucidating mechanisms of leptin resistance in obesity research [5] [9].
Table 2: Key Biochemical Roles and Research Applications
Role | Mechanism/Impact | Analytical Methods |
---|---|---|
Molecular Compound Former | Forms 1:1 complex with 1,3-distearoyl-2-oleoyl-sn-glycerol; stabilizes β crystals | Synchrotron XRD, DSC [8] |
Crystallization Modulator | Accelerates β-polymorph formation vs. pure TAGs; influences fat crystal networks | Time-resolved XRD, Isothermal Calorimetry |
Metabolic Tracer | Deuteration allows tracking of absorption, distribution, and metabolism | LC-MS/MS, GC-MS [5] |
1,2-Distearoyl-3-oleoyl-rac-glycerol is industrially valued as a high-melting symmetrical triacylglycerol that enhances the functional properties of specialty fats. Its primary applications leverage its thermal stability and compatibility with cocoa butter:
Cocoa Butter Improver (CBI): Natural sources rich in 1,2-Distearoyl-3-oleoyl-rac-glycerol (e.g., mango kernel fat, shea nut fat) are fractionated to concentrate symmetrical triacylglycerols. The stearin fraction of mango kernel fat contains 30–55% 1,2-Distearoyl-3-oleoyl-rac-glycerol, which elevates the melting point of chocolate. This enables production of "heat-resistant chocolate" that maintains solidity up to 38–40°C—surpassing conventional cocoa butter (melting point: 33.8°C) [6].
Solvent Fractionation Technology: Selective crystallization using isohexane (containing 88.12% 2-methylpentane) efficiently isolates 1,2-Distearoyl-3-oleoyl-rac-glycerol-rich stearins from oils like mango kernel fat. This solvent offers higher polarity than n-hexane, better selectivity for symmetrical triacylglycerols, and reduced neurotoxicity (threshold limit: 500 mg/kg vs. n-hexane's 50 mg/kg). The resulting stearin exhibits superior solid fat content (SFC) profiles—e.g., 80.2% at 20°C vs. 45.1% for cocoa butter—making it ideal for tropical climates [6].
Polymorphic Stability Control: In blends with cocoa butter, 1,2-Distearoyl-3-oleoyl-rac-glycerol stabilizes the desirable Form V (β) polymorph through molecular compound formation. This prevents fat bloom and maintains snap and gloss in chocolate products [8].
Table 3: Industrial Applications and Performance Metrics
Application | Function | Source/Process | Performance Advantage |
---|---|---|---|
Heat-Resistant Chocolate | Increases melting point and solid fat content (SFC) | Mango kernel fat fractionation in isohexane [6] | Melting point: 38–40°C; SFC20°C: >80% |
Cocoa Butter Improver | Compatible with cocoa butter; prevents eutectic softening | Shea stearin or interesterified fats [6] [8] | Retains hardness in blends; delays bloom |
Lipid-Based Drug Delivery | Serves as matrix for sustained-release formulations | Synthesis from glycerol and fatty acid derivatives | Enhances drug solubility and bioavailability |
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